3-Pyridylacetic Acid-d6

Vue d'ensemble

Description

3-Pyridylacetic Acid-d6 is a deuterated form of 3-pyridylacetic acid, which is a pyridine derivative. This compound is labeled with heavy deuterium (d6), making it a stable isotope-labeled compound. It is commonly used in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of this compound is C7HD6NO2, and it has a molecular weight of 143.17 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3-Pyridylacetic Acid-d6 involves the use of deuterated reagents to introduce the deuterium atoms into the molecule. One common method involves the chlorination of 3-methylpyridine to produce 2-chloro-3-methylpyridine, followed by cyanidation, alkaline hydrolysis, hydrogenation reduction, and salification to yield 3-pyridylacetic acid hydrochloride . This compound can then be further deuterated to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps to ensure high purity and yield, such as recrystallization and chromatography. The compound is often produced in specialized facilities equipped to handle deuterated reagents and ensure the safety and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Pyridylacetic Acid-d6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

Major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Pyridylacetic Acid-d6 has the molecular formula and is characterized by the following structural features:

- Functional Groups : Contains a carboxylic acid group and a pyridine ring.

- Deuteration : The presence of deuterium atoms enhances its utility in NMR spectroscopy and other analytical techniques.

Analytical Chemistry

This compound is frequently used as an internal standard in high-performance liquid chromatography (HPLC). Its deuterated nature allows for precise quantification of compounds in complex mixtures. For instance, it was employed in the determination of Alendronate Sodium in microparticular systems, highlighting its role in improving the accuracy of analytical methods .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various biologically active molecules. Its derivatives have been investigated for antibacterial properties, as seen in studies where it was reacted with other compounds to form new entities with enhanced activity .

Case Study: Antibacterial Activity

- Objective : To synthesize new antibacterial agents.

- Method : Reaction of 3-Pyridylacetic Acid with disodium salts.

- Findings : Resulted in compounds with significant antibacterial activity against various pathogens.

Biochemical Research

Due to its structural similarity to other biologically relevant molecules, this compound is utilized in studies involving enzyme inhibition and receptor binding assays. Its role as a probe compound has been explored in the context of SARS-CoV-2 research, where it was part of a series aimed at optimizing non-covalent inhibitors against viral proteases .

Case Study: SARS-CoV-2 Inhibition

- Objective : To develop non-covalent inhibitors targeting viral proteases.

- Method : Structure-based optimization using 3-pyridyl derivatives.

- Findings : Demonstrated nanomolar activity against viral enzymes.

Mécanisme D'action

The mechanism of action of 3-Pyridylacetic Acid-d6 involves its role as a labeled compound in various studies. The deuterium atoms in the molecule allow researchers to trace its pathway and interactions in biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds, such as nicotine .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Pyridylacetic Acid: The non-deuterated form of the compound, used in similar applications but without the labeling benefits.

2-Pyridylacetic Acid: A structural isomer with different reactivity and applications.

4-Pyridylacetic Acid: Another isomer with unique properties and uses in research.

Uniqueness

The uniqueness of 3-Pyridylacetic Acid-d6 lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it a valuable tool in research fields requiring precise tracking of molecular interactions and transformations.

Activité Biologique

3-Pyridylacetic Acid-d6 (CAS No. 1190005-72-1) is a deuterated derivative of 3-Pyridylacetic Acid, which is primarily known as a metabolite of nicotine and other tobacco alkaloids. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a detailed overview of the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₇H₇D₆NO₂

- Molecular Weight : 137.136 g/mol

- CAS Number : 1190005-72-1

- Physical State : Solid at room temperature

Key Characteristics

| Property | Value |

|---|---|

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | High solubility in water |

This compound exhibits biological activity through various mechanisms, primarily involving its interaction with cellular pathways related to inflammation and cell signaling.

- Inflammatory Response Modulation : Research indicates that compounds similar to this compound can modulate inflammatory responses by inhibiting pro-inflammatory mediators such as TNF-α and IL-6 through the NF-κB pathway . This suggests potential therapeutic applications in inflammatory diseases.

- PPARγ Agonism : The compound has been shown to interact with peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and glucose homeostasis. Activation of PPARγ can lead to anti-inflammatory effects and improved vascular function .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its metabolic pathways. It is primarily derived from nicotine metabolism, where it acts as a significant metabolite . The compound's distribution within the body and its elimination half-life are important for understanding its therapeutic potential.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that a related pyridine derivative significantly reduced inflammation in murine models by decreasing the levels of pro-inflammatory cytokines . This finding supports the hypothesis that this compound may possess similar anti-inflammatory properties.

- Cardioprotective Properties : In models of Chagas disease, treatment with pyridine derivatives led to increased expression of endothelial nitric oxide synthase (eNOS) and vascular endothelial growth factor (VEGF), indicating a role in promoting angiogenesis and protecting cardiac tissue from damage .

- Metabolic Pathway Insights : Research has identified that this compound is involved in the metabolic degradation pathways of nicotine, highlighting its relevance in studies focused on tobacco-related health impacts .

Experimental Data

The following table summarizes key experimental findings related to the biological activity of this compound:

Propriétés

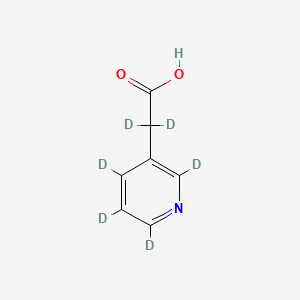

IUPAC Name |

2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNUNYPERJMVRM-KMHHPTQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676124 | |

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190005-72-1 | |

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.